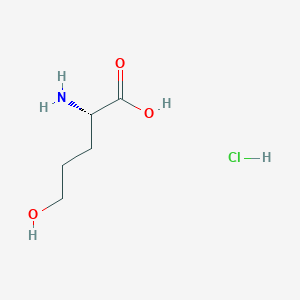

(S)-2-Amino-5-hydroxypentanoic acid hydrochloride

Description

(S)-2-Amino-5-hydroxypentanoic acid hydrochloride is a chiral amino acid derivative characterized by a hydroxyl group at the 5-position of the pentanoic acid backbone and a hydrochloride salt form. Its free acid counterpart, 2-amino-5-hydroxypentanoic acid (5-hydroxynorvaline), was first identified in maize (Zea mays) as a methyl jasmonate-induced metabolite involved in plant defense mechanisms . The hydrochloride form enhances aqueous solubility, making it more suitable for pharmaceutical and biochemical applications. Analytical methods such as HPLC, NMR, and mass spectrometry (MS) are critical for its identification and characterization .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H12ClNO3 |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

(2S)-2-amino-5-hydroxypentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H11NO3.ClH/c6-4(5(8)9)2-1-3-7;/h4,7H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1 |

InChI Key |

FRKGFFPSAKHCLE-WCCKRBBISA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CO.Cl |

Canonical SMILES |

C(CC(C(=O)O)N)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-hydroxypentanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2-amino-5-oxopentanoic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a palladium or rhodium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-hydroxypentanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

Oxidation: The major products include 2-amino-5-oxopentanoic acid or its derivatives.

Reduction: The major products include 2-amino-5-hydroxypentane.

Substitution: The major products include 2-amino-5-halopentanoic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 184.62 g/mol

- CAS Number : 37552-52-6

The compound is characterized by its unique structure which includes a hydroxyl group that enhances its reactivity and biological activity.

Enzyme Inhibition

One of the primary applications of (S)-2-amino-5-hydroxypentanoic acid hydrochloride is as an inhibitor of specific enzymes. For example, it has been studied for its ability to inhibit homoserine dehydrogenase in yeast, which plays a crucial role in the biosynthesis of amino acids such as methionine and threonine. This inhibition can selectively target fungal cells without affecting animal cells, making it a potential antifungal agent .

Renin Inhibition

Research has indicated that derivatives of this compound can inhibit the action of renin, an enzyme involved in blood pressure regulation. The inhibition of renin can have therapeutic implications for conditions such as hypertension and heart failure .

Plant Growth Regulation

Studies have shown that this compound may influence plant growth by modulating amino acid pathways. For instance, it has been observed to affect the accumulation of 5-hydroxynorvaline in maize leaves under drought conditions, suggesting its role in stress response mechanisms .

Drug Formulation

The compound is being explored for its potential use in various pharmaceutical formulations due to its favorable pharmacokinetic properties. It can be formulated into tablets, capsules, or injectable forms with appropriate excipients to enhance bioavailability and stability .

Antifungal Activity Study

A study investigated the antifungal properties of a related compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), which showed selective toxicity towards fungi by inhibiting protein biosynthesis through enzyme inhibition. This provides a precedent for exploring this compound in similar contexts .

Drought Resistance in Crops

Research conducted on maize plants demonstrated that the application of this compound could enhance drought resistance by modulating stress-related amino acids, suggesting its utility in agricultural biotechnology aimed at improving crop resilience .

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-hydroxypentanoic acid hydrochloride involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, and it may also interact with receptors involved in neurotransmission. The molecular targets and pathways involved include amino acid transporters and metabolic enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of (S)-2-amino-5-hydroxypentanoic acid hydrochloride with analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | - | C₅H₁₁NO₃·HCl | ~169.46 | Hydroxyl group at C5; hydrochloride salt |

| 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride | - | C₅H₈F₃NO₂·HCl | ~207.46 | Trifluoromethyl group at C5; hydrochloride salt |

| (2S)-2-Amino-5-(N-hydroxyamino)pentanoic acid hydrochloride | 37552-52-6 | C₅H₁₁N₂O₄·HCl | 199.46 | N-hydroxyamino group at C5; hydrochloride salt |

| 5-Amino-2,2-dimethylpentanoic acid hydrochloride | - | C₇H₁₅NO₂·HCl | ~181.46 | Dimethyl groups at C2; hydrochloride salt |

| 5-Hydroxynorvaline (free acid) | - | C₅H₁₁NO₃ | 133.15 | Hydroxyl group at C5; free carboxylic acid form |

Key Observations:

- In contrast, the trifluoromethyl group in 2-amino-5,5,5-trifluoropentanoic acid hydrochloride increases lipophilicity and metabolic stability, making it more suitable for drug design . Dimethyl groups at C2 in 5-amino-2,2-dimethylpentanoic acid hydrochloride introduce steric hindrance, which may affect enzyme-substrate interactions .

- Salt vs. Free Acid: The hydrochloride salt form improves aqueous solubility compared to the free acid (5-hydroxynorvaline), facilitating its use in pharmaceutical formulations .

Biological Activity

(S)-2-Amino-5-hydroxypentanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention due to its diverse biological activities. This compound is characterized by an amino group and a hydroxyl group attached to a pentanoic acid backbone, enhancing its solubility and potential therapeutic applications. This article explores its biological activities, focusing on neuroprotective effects, neurotransmitter modulation, and potential therapeutic uses.

This compound is notable for its unique structural features:

- Molecular Formula : CHClNO

- Molecular Weight : 165.61 g/mol

- Solubility : Enhanced solubility in aqueous solutions due to the hydrochloride form

The presence of both amino and hydroxyl functional groups allows this compound to participate in various biochemical interactions, making it a candidate for multiple therapeutic applications.

Neuroprotective Properties

Research indicates that this compound exhibits significant neuroprotective effects. It has been studied for its ability to mitigate neuronal injury and offer protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate excitatory neurotransmission, potentially influencing the glutamatergic system, which is crucial for synaptic plasticity and cognitive functions like learning and memory .

Modulation of Neurotransmitter Systems

The compound may act as a modulator of neurotransmitter systems, particularly enhancing synaptic plasticity through various mechanisms:

- Influence on Glutamate Receptors : It may enhance the activity of NMDA receptors, which are vital for synaptic plasticity.

- Neurotransmitter Release : It could facilitate the release of key neurotransmitters involved in mood regulation and cognitive functions.

Study on Neuroprotection

A study conducted on animal models demonstrated that administration of this compound led to a reduction in neuronal cell death following excitotoxic injury induced by excessive glutamate exposure. The results indicated a significant decrease in markers of oxidative stress and apoptosis in treated animals compared to controls .

Table of Biological Activities

Potential Therapeutic Applications

Given its biological activity profile, this compound shows promise in several therapeutic areas:

- Neurodegenerative Diseases : Its neuroprotective properties suggest potential use in treating conditions like Alzheimer's disease.

- Cognitive Enhancement : By enhancing synaptic plasticity, it may aid in cognitive enhancement therapies.

- Antifungal Treatments : The compound's ability to inhibit protein biosynthesis in fungi positions it as a potential antifungal agent.

Q & A

Basic Research Questions

Q. How can researchers identify and characterize (S)-2-amino-5-hydroxypentanoic acid hydrochloride in plant extracts?

- Methodology : Use high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization (e.g., Waters AccQ-Fluor reagent kit) to isolate the compound. Confirm identity via nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H-NMR peaks at δH 4.25, 3.60) and mass spectrometry (MS) (m/z 304 in positive mode, m/z 302 in negative mode). These techniques were validated in maize studies to identify 5-hydroxynorvaline, a synonym for this compound .

Q. What synthetic approaches are available for this compound?

- Methodology : Multi-step synthesis involving hydrogenation, acid catalysis, and purification via solvent extraction (e.g., methanol, acetic acid, or chloroform). For derivatives, employ peptide coupling agents like dicyclohexylcarbodiimide (DCC) or use Fmoc-protected intermediates for solid-phase synthesis. Reaction conditions (e.g., 25°C, inert atmosphere) and chiral resolution methods are critical for maintaining stereochemistry .

Q. What precautions are necessary for safe handling and storage of this compound?

- Guidelines : Avoid inhalation, skin contact, and eye exposure (P261, P262 precautionary statements). Store at room temperature in airtight containers, away from moisture and oxidizing agents. Stability studies suggest degradation risks under prolonged storage; periodically verify purity via analytical methods .

Advanced Research Questions

Q. How does this compound function in plant stress response pathways?

- Experimental Design : Treat model plants (e.g., maize) with methyl jasmonate to induce biosynthesis. Quantify compound levels via HPLC pre- and post-treatment. Use knockout mutants or inhibitors to assess its role in jasmonate signaling. NMR-based metabolic profiling can map its integration into stress-related pathways .

Q. How can researchers address analytical challenges in detecting low-abundance this compound?

- Methodology : Enhance sensitivity via isotopic labeling (e.g., deuterated derivatives for MS quantification) or derivatization with fluorophores. For trace analysis, couple HPLC with tandem MS (LC-MS/MS) or employ capillary electrophoresis. Validate methods using spiked matrices to account for interference .

Q. What strategies are effective for designing structural analogs of this compound for biochemical studies?

- Approach : Modify the hydroxyl or amino groups to create derivatives (e.g., thioureido, guanidinium, or tert-butyldimethylsilyl-protected variants). Assess bioactivity via enzyme inhibition assays or receptor-binding studies. Computational modeling (e.g., molecular docking) can predict interactions before synthesis .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Troubleshooting : Compare experimental NMR/MS data with reference libraries (e.g., SDBS, PubChem). For ambiguous peaks, use 2D-NMR techniques (COSY, HSQC) to confirm connectivity. Cross-validate with synthetic standards or isotopic labeling. Discrepancies may arise from impurities or stereochemical variations .

Q. What regulatory considerations apply to pharmaceutical-grade purity standards for this compound?

- Compliance : Follow pharmacopeial guidelines (e.g., USP, EP) for impurity profiling. Use reference standards (e.g., 6-aminopenicillanic acid analogs) to calibrate assays. Document synthesis pathways to meet ICH Q3A/B thresholds for residual solvents and genotoxic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.